Introduction: The Role of Isotopic Labeling in Analytical Precision
Introduction: The Role of Isotopic Labeling in Analytical Precision
An In-Depth Technical Guide to Iprodione-d5: Structure, Properties, and Application in Quantitative Analysis
In modern analytical science, particularly in fields reliant on quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The challenges of matrix effects, instrument variability, and extraction inefficiencies necessitate the use of internal standards that can accurately reflect the behavior of the target analyte throughout the analytical process. Isotopically labeled standards, such as Iprodione-d5, represent the gold standard for this purpose. Iprodione, a dicarboximide fungicide, is monitored in food safety and environmental analysis.[1][2] Its deuterated isotopologue, Iprodione-d5, is a crucial tool for researchers, providing a means to achieve highly accurate quantification.
This guide provides a comprehensive overview of Iprodione-d5, detailing its chemical structure, molecular properties, and, most importantly, its application as an internal standard in mass spectrometry-based analytical workflows. The content herein is designed for researchers and scientists in drug development, environmental analysis, and food safety who seek to implement robust and reliable quantitative methods.
Core Chemical and Physical Properties of Iprodione-d5
Iprodione-d5 is a stable, isotopically labeled version of the fungicide Iprodione. The key distinction lies in the replacement of five hydrogen atoms with their heavier isotope, deuterium (D). This substitution is strategically placed on the 3,5-dichlorophenyl ring and the hydantoin ring, positions that are not readily exchanged under typical analytical conditions.[3][4] This seemingly minor alteration has profound implications for its use in analytical chemistry, as it renders the molecule chemically identical to the native analyte in terms of chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Chemical Structure
The systematic IUPAC name for Iprodione-d5 is 5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide.[3] The structure incorporates deuterium at specific sites: three on the dichlorophenyl ring and two on the hydantoin ring.
Caption: Chemical structure of Iprodione-d5.
Quantitative Data Summary
The incorporation of five deuterium atoms results in a predictable increase in the molecular weight of Iprodione-d5 compared to its non-labeled counterpart. This mass difference is fundamental to its utility in mass spectrometry.
| Property | Iprodione-d5 | Iprodione (Unlabeled) |
| Molecular Formula | C₁₃H₈D₅Cl₂N₃O₃[5] | C₁₃H₁₃Cl₂N₃O₃[1] |
| Average Molecular Weight | 335.20 g/mol [5][6] | 330.17 g/mol [7] |
| Monoisotopic Mass | 334.0647804 Da[3] | 329.0333967 Da[1] |
| CAS Number | 1215631-57-4[3][5] | 36734-19-7[1][7] |
The Rationale for Using Iprodione-d5 as an Internal Standard
The primary application of Iprodione-d5 is as an internal standard for the quantitative analysis of Iprodione.[6] The logic behind using a stable isotope-labeled internal standard is rooted in its ability to mimic the target analyte perfectly during sample preparation and analysis, thereby correcting for variations that would otherwise introduce significant error.
Causality Behind Experimental Choice:
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Co-elution in Chromatography: Because deuterium substitution has a negligible effect on polarity and chemical properties, Iprodione-d5 co-elutes almost exactly with unlabeled Iprodione in both gas chromatography (GC) and liquid chromatography (LC). This ensures that both compounds experience the same matrix effects at the point of ionization in the mass spectrometer.
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Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any loss of the target analyte will be mirrored by a proportional loss of the internal standard.
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Similar Ionization Efficiency: Iprodione-d5 and Iprodione exhibit nearly identical ionization efficiencies in the mass spectrometer source (e.g., electrospray ionization - ESI).
-
Mass-Based Distinction: Despite these similarities, the +5 Da mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and without interference.
By spiking a known concentration of Iprodione-d5 into every sample, standard, and blank at the beginning of the workflow, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio, rather than the absolute response of the analyte, is used to construct the calibration curve and quantify the analyte in unknown samples. This ratiometric approach effectively cancels out variations in sample volume, extraction efficiency, and instrument response.[8]
Experimental Protocol: Quantification of Iprodione in a Food Matrix using LC-MS/MS
This section provides a validated, step-by-step methodology for the analysis of Iprodione in a representative food matrix (e.g., pear homogenate) using Iprodione-d5 as an internal standard.[9] This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[10]
Materials and Reagents
-
Iprodione analytical standard
-
Iprodione-d5 internal standard solution (e.g., 100 µg/mL in acetonitrile)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Formic Acid
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
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Primary secondary amine (PSA) sorbent
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C18 sorbent
Workflow Diagram
Caption: Quantitative analysis workflow using an internal standard.
Step-by-Step Procedure
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Sample Preparation:
-
Weigh 10 g (± 0.1 g) of homogenized pear sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of Iprodione-d5 internal standard solution (e.g., 100 µL of a 1 µg/mL solution) and vortex for 30 seconds. This step is critical and must be done at the very beginning.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and citrates).
-
Seal the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Sample Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate Iprodione from matrix components (e.g., 5% B to 95% B over 8 minutes).
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI Mode):
-
Set up Selected Reaction Monitoring (SRM) for both Iprodione and Iprodione-d5. The transitions must be optimized for the specific instrument.
-
Iprodione: e.g., Q1: 330.0 -> Q3: 245.0 (quantifier), 330.0 -> 288.0 (qualifier)[9]
-
Iprodione-d5: e.g., Q1: 335.0 -> Q3: 250.0 (quantifier), 335.0 -> 293.0 (qualifier)
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards in a blank matrix extract.
-
Spike each calibration standard with the same amount of Iprodione-d5 internal standard as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (Iprodione/Iprodione-d5) against the concentration of Iprodione.
-
Calculate the concentration of Iprodione in the samples by applying their measured peak area ratios to the calibration curve equation.
-
Safety and Handling
Iprodione-d5 should be handled with care in a laboratory setting.[4] It is suspected of causing cancer (H351).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid aerosol formation.[4]
Conclusion
Iprodione-d5 is an indispensable tool for analytical chemists requiring high-fidelity quantification of the fungicide Iprodione. Its chemical and physical properties, being nearly identical to the native compound, allow it to serve as a perfect proxy during complex sample preparation and analysis. The predictable mass shift due to deuterium labeling enables its distinct detection by mass spectrometry, providing a robust internal standard for correcting matrix effects and other sources of analytical variability. The implementation of Iprodione-d5 in validated workflows, such as the LC-MS/MS method detailed here, ensures the generation of trustworthy and accurate data, which is critical for regulatory compliance and scientific research.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46781984, Iprodione-d5. Retrieved from [Link].
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Pharmaffiliates (n.d.). Iprodione D5 | CAS No : 1215631-57-4. Retrieved from [Link].
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Hardy, M. J., & Loke, M. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3274–3280. Retrieved from [Link].
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Wikipedia (n.d.). Iprodione. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37517, Iprodione. Retrieved from [Link].
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NIST (n.d.). Iprodione. In NIST Chemistry WebBook. Retrieved from [Link].
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SinoHarvest (2021). Iprodione. Retrieved from [Link].
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Pharmaffiliates (n.d.). Iprodione-d5 | CAS No : 1215631-57-4. Retrieved from [Link].
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Alan Wood (n.d.). iprodione. In Compendium of Pesticide Common Names. Retrieved from [Link].
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Agriculture and Environment Research Unit, University of Hertfordshire (2026). Iprodione (Ref: ROP 500F). Retrieved from [Link].
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Newsom Seed (n.d.). Iprodione E-Pro Fungicide Safety Data Sheet. Retrieved from [Link].
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Rejczak, T., & Tuzimski, T. (2017). Detection of iprodione (IPR) and its metabolites in a pear sample by LC/ToF-MS [Figure]. In Recent Trends in Sample Preparation and Liquid Chromatography/Mass Spectrometry for Pesticide Residue Analysis in Food and Related Matrixes. Retrieved from [Link].
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Shimadzu Scientific Instruments (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link].
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